Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate

Catalog No.
S13021093
CAS No.
847900-01-0
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butane...

CAS Number

847900-01-0

Product Name

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate

IUPAC Name

dimethyl (2S)-2-(2,5-dihydropyrrol-1-yl)butanedioate

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1

InChI Key

OLGRLNILKSFRLK-QMMMGPOBSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CC=CC1

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)N1CC=CC1

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a butanedioate moiety. The molecular formula of this compound is C10H15NO4C_{10}H_{15}NO_4, and its systematic name reflects the presence of dimethyl ester groups attached to a butanedioic acid backbone. The pyrrole ring contributes to the compound's potential biological activity, making it of interest in various fields such as medicinal chemistry and agrochemicals.

  • Esterification: The compound can undergo esterification reactions, where it reacts with alcohols to form new esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding acids.
  • Cyclization: The pyrrole moiety can participate in cyclization reactions, leading to the formation of more complex structures.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate exhibits notable biological activities due to its structural features. Compounds containing pyrrole rings are often associated with various pharmacological effects, including:

  • Antimicrobial properties: Many pyrrole derivatives have been shown to possess antibacterial and antifungal activities.
  • Anti-inflammatory effects: Some studies suggest that compounds with similar structures can modulate inflammatory pathways.
  • Neuroprotective effects: Pyrrole-containing compounds may also exhibit protective effects on neuronal cells.

The specific biological activities of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate require further investigation to fully elucidate its potential therapeutic applications.

The synthesis of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate can be achieved through several methods:

  • Pyrrole Synthesis: Starting from readily available precursors such as 1,4-dicarbonyl compounds and amines, the pyrrole ring can be formed via cyclization reactions.
  • Esterification Reaction: The resulting pyrrole derivative can then be reacted with dimethyl malonate or similar compounds under acidic conditions to yield the final product.
  • One-Pot Synthesis: Recent methodologies have explored one-pot synthesis techniques that combine multiple steps into a single reaction vessel, enhancing efficiency and reducing by-products.

These synthetic routes are crucial for producing this compound in a laboratory setting for further research.

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests possible uses as an antimicrobial or anti-inflammatory agent.
  • Agriculture: Compounds with similar structures are often investigated for their potential as pesticides or herbicides.
  • Material Science: Due to its unique chemical properties, it may find applications in developing new materials or polymers.

The exploration of these applications is ongoing and may lead to significant advancements in these industries.

Interaction studies involving Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate focus on understanding how this compound interacts with biological targets. Key areas include:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition: Studies on whether this compound inhibits specific enzymes could reveal its therapeutic potential.

Such studies are essential for assessing the safety and efficacy of the compound in potential applications.

Several compounds share structural similarities with Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Dimethyl malonateContains two ester groupsCommonly used in organic synthesis
4-MethylpyrrolePyrrole ring with a methyl groupExhibits distinct reactivity due to substitution
3-PyrrolinonePyrrole derivative with a carbonyl groupDifferent functional group leading to varied properties
3,4-DimethylpyridinePyridine ring with methyl substitutionsDifferent nitrogen heterocycle affecting reactivity

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate stands out due to its combination of a pyrrole moiety and butanedioate structure, which may confer unique biological activities not present in the other compounds listed. This uniqueness warrants further research into its properties and applications.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

213.10010796 g/mol

Monoisotopic Mass

213.10010796 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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